(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H20N2O2S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is 360.09662023 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a novel derivative that combines the structural features of thiazolidinones and indole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antifungal properties, supported by various research findings and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- GI50 Values : The compound demonstrated promising antiproliferative activity with GI50 values ranging from 1.10 µM to 10.00 µM against various cancer cell lines such as A-549 and Panc-1. Notably, some derivatives exhibited GI50 values comparable to doxorubicin, a well-known chemotherapeutic agent .
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds derived from thiazolidinone structures have been shown to inhibit epidermal growth factor receptor (EGFR) with IC50 values around 87 nM , indicating a strong inhibitory effect .
- Case Study : In a comparative study, compound 5j (a derivative similar to the target compound) showed remarkable activity with an IC50 value of 87 ± 05 nM , closely matching erlotinib's efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are well-documented. The compound has been evaluated against various bacterial strains.
Key Findings:
- Broad Spectrum Activity : In tests involving eight Gram-positive and Gram-negative bacterial species, derivatives exhibited significant antibacterial activity. The presence of specific substituents enhanced this activity .
- Minimum Inhibitory Concentration (MIC) : Some derivatives reached MIC values as low as 0.5 µg/mL , indicating strong potential for therapeutic applications against resistant bacterial strains .
Antifungal Activity
The antifungal potential of the compound has also been explored.
Key Findings:
- Activity Against Fungi : Studies indicated that certain derivatives exhibited antifungal properties, with effectiveness varying based on structural modifications . For instance, the introduction of specific functional groups significantly influenced antifungal activity.
- Structure-Activity Relationship (SAR) : Compounds with methoxy groups on the indole ring showed enhanced antifungal activity compared to those without these modifications .
Summary of Biological Activities
Properties
IUPAC Name |
(5Z)-3-butyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-3-5-11-20-17(22)15(24-18(20)23)14-12-8-6-7-9-13(12)19(10-4-2)16(14)21/h6-9H,3-5,10-11H2,1-2H3/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKUOANPSMSRP-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.